Enzymatic Polymerization: Chain Length and Thermal Stability Contrast
In a direct head-to-head comparison under identical CALB-catalyzed polymerization conditions in diphenyl ether, the 3,4-substituted diol 3,4-BHMF (the reduced form of 3,4-bis(hydroxymethyl)furan-2-carbaldehyde) produced oligomers with markedly lower degree of polymerization compared to 2,5-BHMF. Specifically, 3,4-BHMF-based polyesters achieved isolated yields of approximately 50% and degree of polymerization (DP) of 3–5, whereas 2,5-BHMF and other aromatic diols yielded polymers with DP of 6–18 and isolated yields between 67% and over 90% [1]. However, a subsequent thermogravimetric analysis (TGA) study revealed a significantly higher thermal stability for the 3,4-BHMF-based polyester compared to the 2,5-BHMF-based polyester, demonstrating that the 3,4-substitution pattern confers thermal robustness despite lower molecular weight [2]. Furthermore, in a 2024 copolymerization study with isomeric dimethyl furandicarboxylates (DMFDCA), the combination of 3,4-BHMF with asymmetrical 2,4-DMFDCA achieved weight-average molecular weights (Mw) up to 14 kg·mol⁻¹, and the asymmetrical 2,4-DMFDCA yielded co-FPEs with higher polymerization degrees compared to symmetrical 2,5-DMFDCA, indicating CALB's regiochemical preference for asymmetrical diester substrates when paired with 3,4-BHMF [3].
| Evidence Dimension | Degree of polymerization (DP) and thermal stability in enzymatic polyester synthesis |
|---|---|
| Target Compound Data | 3,4-BHMF: DP = 3–5; isolated yield ≈ 50%; significantly higher TGA thermal stability vs. 2,5-BHMF polyester; Mw up to 14 kg·mol⁻¹ with 2,4-DMFDCA |
| Comparator Or Baseline | 2,5-BHMF: DP = 6–18; isolated yield 67–90%; significantly lower TGA thermal stability than 3,4-BHMF polyester; lower DP with 2,4- vs. 2,5-DMFDCA |
| Quantified Difference | DP reduced by 50–72% (3–5 vs. 6–18); yield reduced by 25–44 percentage points; thermal stability significantly higher (direction reversed for thermal property); Mw advantage with asymmetrical diester |
| Conditions | CALB-catalyzed polycondensation in diphenyl ether; aliphatic diesters (dimethyl succinate, adipate, sebacate); TGA under nitrogen atmosphere; copolymerization with 2,4- and 2,5-DMFDCA isomers |
Why This Matters
For polymer scientists developing bio-based polyesters with tailored thermal stability, the 3,4-substitution pattern provides a tunable parameter—sacrificing molecular weight for enhanced thermal robustness—that is unavailable with the symmetric 2,5-BHMF scaffold.
- [1] Pellis, A.; Weinberger, S.; Gigli, M.; Guebitz, G. M.; Farmer, T. J. Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. Eur. Polym. J. 2020, 130, 109680. View Source
- [2] van der Werff, L. C.; Pellis, A.; Loos, K. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Omega 2023, 8 (10), 8991–9003. View Source
- [3] Silvianti, F.; Maniar, D.; Agostinho, B.; de Leeuw, T. C.; Woortman, A. J. J.; van Dijken, J.; Thiyagarajan, S.; Sousa, A. F.; Loos, K. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules 2024, 25 (5), 2793–2807. View Source
